molecular formula C10H14O2 B14690598 (1R)-2-Methyl-1-phenylpropane-1,2-diol CAS No. 24347-61-3

(1R)-2-Methyl-1-phenylpropane-1,2-diol

Cat. No.: B14690598
CAS No.: 24347-61-3
M. Wt: 166.22 g/mol
InChI Key: UPFQJMVQJWHPOL-SECBINFHSA-N
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Description

®-1-Phenyl-2-methyl-1,2-propanediol is a chiral organic compound with the molecular formula C10H14O2. It is characterized by the presence of a phenyl group attached to a propanediol backbone, with a methyl group at the second carbon. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-1-Phenyl-2-methyl-1,2-propanediol can be synthesized through several methods. One common approach involves the reduction of ®-1-Phenyl-2-methyl-1,2-propanedione using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of ®-1-Phenyl-2-methyl-1,2-propanediol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method ensures high yield and purity of the desired product.

Types of Reactions:

    Oxidation: ®-1-Phenyl-2-methyl-1,2-propanediol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Hydrochloric acid or sulfuric acid in an organic solvent.

Major Products Formed:

    Oxidation: ®-1-Phenyl-2-methyl-1,2-propanedione or ®-1-Phenyl-2-methylpropanoic acid.

    Reduction: ®-1-Phenyl-2-methyl-1-propanol.

    Substitution: ®-1-Phenyl-2-methyl-1,2-dichloropropane.

Scientific Research Applications

®-1-Phenyl-2-methyl-1,2-propanediol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients, particularly in the development of chiral drugs.

    Industry: It is utilized in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of ®-1-Phenyl-2-methyl-1,2-propanediol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (S)-1-Phenyl-2-methyl-1,2-propanediol
  • 1-Phenyl-1,2-propanediol
  • 2-Phenyl-1,2-propanediol

Comparison: ®-1-Phenyl-2-methyl-1,2-propanediol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer (S)-1-Phenyl-2-methyl-1,2-propanediol. The presence of the methyl group at the second carbon also distinguishes it from other similar compounds, influencing its physical and chemical properties.

Properties

CAS No.

24347-61-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R)-2-methyl-1-phenylpropane-1,2-diol

InChI

InChI=1S/C10H14O2/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,11-12H,1-2H3/t9-/m1/s1

InChI Key

UPFQJMVQJWHPOL-SECBINFHSA-N

Isomeric SMILES

CC(C)([C@@H](C1=CC=CC=C1)O)O

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)O)O

Origin of Product

United States

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